molecular formula C25H30N2O5 B12783575 epi-Carboxy quinapril CAS No. 103833-16-5

epi-Carboxy quinapril

Cat. No.: B12783575
CAS No.: 103833-16-5
M. Wt: 438.5 g/mol
InChI Key: JSDRRTOADPPCHY-BULFRSBZSA-N
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Description

Overview of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. nih.govwikipedia.orgclevelandclinic.org When blood pressure drops, the kidneys release an enzyme called renin. merckmanuals.com Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. wikipedia.orgcvphysiology.com Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). cvphysiology.comcvpharmacology.com Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention, further elevating blood volume and pressure. wikipedia.orgcvphysiology.comwikipedia.org

ACE inhibitors are a class of drugs that block the activity of the ACE enzyme. wikipedia.orgvinmec.com By doing so, they reduce the production of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion. cvpharmacology.comwikipedia.org This dual action results in lower blood pressure and a reduction in the heart's workload. mayoclinic.org Furthermore, ACE inhibitors also prevent the breakdown of bradykinin, a substance that promotes vasodilation, which may contribute to their therapeutic effects. cvpharmacology.comwikipedia.org

Quinapril (B1585795): Structural Basis and Therapeutic Class Overview

Quinapril is a prodrug, meaning it is converted in the body to its active form, quinaprilat (B1678679). nih.govdrugbank.comfda.gov Structurally, it is the ethyl ester of quinaprilat. nih.gov Quinapril belongs to the class of non-sulfhydryl ACE inhibitors and is used for the management of hypertension (high blood pressure) and as an adjunctive therapy for heart failure. drugbank.comnih.govwikipedia.org Its therapeutic effects stem from the inhibition of the ACE enzyme by its active metabolite, quinaprilat, which leads to the aforementioned reduction in angiotensin II levels and subsequent lowering of blood pressure. fda.govwikipedia.org

epi-Carboxy quinapril: Its Identification and Significance as a Research Compound

This compound is recognized primarily as a related substance and stereoisomer of Quinapril. ncats.io Its formal chemical name is (3R)-2-((2S)-2-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. ncats.io

In the synthesis and manufacturing of Quinapril, the formation of various related substances, including stereoisomers, is possible. nih.govpharmaffiliates.com this compound is one such compound, differing from Quinapril in the spatial arrangement of atoms at a specific chiral center. This stereochemical difference can have significant implications for the compound's biological activity and pharmacological profile. The European Pharmacopoeia (EP) lists "Quinapril hydrochloride impurity G" which is synonymous with this compound. ncats.io

The dedicated academic investigation of this compound is driven by several key factors. Firstly, as a known impurity of a widely used pharmaceutical agent, understanding its potential biological effects is crucial for ensuring drug safety and quality. Regulatory bodies often require the characterization and control of such impurities. Secondly, studying stereoisomers like this compound provides valuable insights into the structure-activity relationships of ACE inhibitors. By comparing the activity of different stereoisomers, researchers can better understand the specific molecular interactions required for potent ACE inhibition. This knowledge can, in turn, inform the design of new and more effective ACE inhibitors. The synthesis of novel ACE inhibitors, including analogues of Quinapril, has been a subject of research to explore these structure-activity relationships. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103833-16-5

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1

InChI Key

JSDRRTOADPPCHY-BULFRSBZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization of Epi Carboxy Quinapril

Retrosynthetic Analysis of epi-Carboxy quinapril (B1585795) Structure

A retrosynthetic analysis of epi-Carboxy quinapril, formally known as (3R)-2-[(2S)-2-[[(2S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, reveals two primary building blocks. The disconnection of the amide bond linking the alanyl moiety to the tetrahydroisoquinoline ring system suggests a synthetic strategy starting from two key chiral synthons: (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and a protected derivative of N-((2S)-1-carboxy-3-phenylpropyl)-L-alanine.

This approach simplifies the complex structure into more readily accessible precursors. The stereochemistry at the C3 position of the tetrahydroisoquinoline ring and the stereocenters within the substituted alanine (B10760859) side chain are critical considerations that must be addressed during the synthesis of these starting materials.

Key Disconnections in Retrosynthesis:

Bond DisconnectedResulting Precursors
Amide Bond(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and N-((2S)-1-carboxy-3-phenylpropyl)-L-alanine derivative
N-Alkyl Bond (Side Chain)L-Alanine derivative and a 2-halo-4-phenylbutanoic acid derivative

Total Synthesis Approaches to this compound

The total synthesis of this compound is conceptually similar to the synthesis of quinaprilat (B1678679), with the key difference being the stereochemistry of the tetrahydroisoquinoline moiety. The general approach involves the coupling of the two main precursors identified in the retrosynthetic analysis, followed by deprotection steps.

One common synthetic route begins with the preparation of the N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This intermediate can then be reacted with the tert-butyl ester of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This coupling reaction forms the crucial amide bond. The subsequent removal of the tert-butyl and ethyl ester protecting groups, typically through acid- and base-catalyzed hydrolysis respectively, yields the final diacid product, this compound.

General Synthesis Scheme:

StepReactant 1Reactant 2Product
1N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alaninePhosgene or equivalentN-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine
2N-carboxyanhydride intermediate(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl esterProtected epi-quinapril intermediate
3Protected epi-quinapril intermediateAcid, then BaseThis compound

Stereoselective Synthesis Methodologies for this compound Isomers

The control of stereochemistry is paramount in the synthesis of this compound. The desired (3R) stereocenter in the tetrahydroisoquinoline core and the (S,S) configuration in the side chain must be established through stereoselective methods.

The synthesis of enantiomerically pure (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various asymmetric synthesis strategies. One approach involves the Pictet-Spengler reaction of D-phenylalanine with formaldehyde, followed by cyclization. Alternatively, resolution of a racemic mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a chiral resolving agent can provide the desired (R)-enantiomer. Modern approaches also utilize cycloaddition strategies to construct the chiral tetrahydroisoquinoline ring system.

For the side chain, the synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine is well-established. It typically involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine, where the stereochemistry of L-alanine directs the formation of the desired (S,S) diastereomer.

Derivatization Strategies for Analytical and Mechanistic Studies of this compound

Derivatization of this compound is often necessary to enhance its detectability and volatility for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Furthermore, specific derivatization can be employed to probe mechanistic aspects of its formation or interaction with biological systems.

For GC-MS analysis, the two carboxylic acid groups and the secondary amine in this compound make it non-volatile. A common derivatization strategy involves esterification of the carboxyl groups, often to their methyl or ethyl esters, and acylation or silylation of the amine and any remaining hydroxyl groups. Reagents such as diazomethane or methanol (B129727) with an acid catalyst can be used for esterification, while trifluoroacetic anhydride or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for the amine.

For fluorescence-based detection in high-performance liquid chromatography (HPLC), derivatizing agents that introduce a fluorophore can be used. Reagents that react with the primary or secondary amine, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), are commonly employed to enhance detection sensitivity. These derivatization techniques are crucial for quantifying low levels of this compound in complex matrices and for studying its formation pathways.

Common Derivatization Reactions:

Analytical TechniqueTarget Functional GroupDerivatizing ReagentResulting Derivative
GC-MSCarboxylic AcidsDiazomethane, Methanol/HClMethyl esters
GC-MSAmineTrifluoroacetic anhydride, BSTFATrifluoroacetamide, TMS ether
HPLC-FluorescenceAmineDansyl chloride, Fmoc-ClDansyl amide, Fmoc-carbamate

Advanced Structural Elucidation and Conformational Analysis of Epi Carboxy Quinapril

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are fundamental in identifying and characterizing pharmaceutical compounds and their impurities. For a compound like epi-Carboxy quinapril (B1585795), Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be indispensable tools.

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules. For the analysis of epi-Carboxy quinapril, 1H and 13C NMR spectra would provide initial information on the molecular structure. More advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to assign all proton and carbon signals unambiguously.

A crucial aspect of characterizing an epimer is the use of Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments can reveal through-space interactions between protons, which are dependent on their spatial proximity. By comparing the NOE patterns of a sample suspected to be this compound with those of the known S,S,S-quinaprilat, the relative stereochemistry of the chiral centers could be determined. The differentiation between epimers would manifest as distinct chemical shifts and coupling constants for the protons adjacent to the chiral centers.

While no specific NMR data for this compound is available, studies on the rotational isomers (cis and trans conformers around the amide bond) of quinapril and quinaprilat (B1678679) have been conducted using a suite of NMR techniques, demonstrating the utility of this method in differentiating subtle structural variations.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which would be identical to that of quinaprilat (C23H26N2O5).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule, which can provide clues about its structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural features can be inferred. While the primary fragmentation patterns of epimers are often similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. The fragmentation of quinaprilat typically involves the loss of water, carbon dioxide, and cleavages around the amide bonds. A comparative MS/MS study of quinaprilat and a sample of this compound would be necessary to identify any characteristic differences in their fragmentation behavior.

Chiroptical Spectroscopy and Absolute Configuration Determination of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Each stereoisomer of a chiral molecule will have a unique chiroptical spectrum. Therefore, the CD spectrum of this compound would be expected to differ significantly from that of S,S,S-quinaprilat. By comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers, the absolute configuration of this compound could be unequivocally assigned. However, no such studies specifically targeting this compound have been published.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional conformation of a molecule is crucial to its biological activity. Computational methods like molecular dynamics (MD) simulations can provide insights into the conformational landscape of a molecule. For this compound, MD simulations would be used to explore the range of stable conformations it can adopt in solution.

X-ray Crystallography Studies of this compound and Co-crystals (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would definitively establish the relative and absolute stereochemistry of the molecule, providing precise bond lengths, bond angles, and torsional angles.

Furthermore, co-crystallization of this compound with a target protein, such as ACE, could provide invaluable information about the binding mode and the specific molecular interactions responsible for its (presumed) biological activity or lack thereof. There are currently no published X-ray crystallography studies for any epimer of quinaprilat.

Stereochemical Considerations and Isomerism of Epi Carboxy Quinapril

Identification and Characterization of epi-Carboxy quinapril (B1585795) Stereoisomers

Epi-Carboxy quinapril is a stereoisomer of carboxy-quinapril, the active metabolite of quinapril. The designation "epi" signifies that it is an epimer, meaning it differs in the configuration at one of several stereocenters. The chemical name for one of the stereoisomers of this compound is (3R)-2-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. ontosight.ai It is also recognized as Quinapril Hydrochloride Impurity G by the European Pharmacopoeia. ontosight.aincats.io

The presence of multiple chiral centers in the this compound molecule gives rise to several possible stereoisomers. googleapis.com The specific spatial arrangement of substituents around these chiral centers defines each unique stereoisomer. nih.gov The characterization and identification of these isomers are crucial for ensuring the purity and safety of the parent drug, quinapril. ontosight.ai Analytical techniques such as mass spectrometry are employed to identify and quantify these impurities. ontosight.ai

Table 1: Chemical Identifiers for an this compound Stereoisomer

Identifier Type Identifier Source
Chemical Name (3R)-2-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ontosight.ai
Common Name This compound ontosight.ai
EP Impurity Quinapril Hydrochloride Impurity G ontosight.aincats.io
UNII 79ZC206302 ontosight.ai

Enantiomeric and Diastereomeric Purity Assessment Methodologies for this compound

The assessment of enantiomeric and diastereomeric purity is a critical step in the quality control of pharmaceuticals. For compounds like this compound, which can exist as multiple stereoisomers, it is essential to have robust analytical methods to separate and quantify each isomer. researchgate.net High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for this purpose. americanpharmaceuticalreview.com

Methodologies for assessing the purity of chiral compounds often involve the use of chiral selectors or chiral stationary phases that can differentiate between enantiomers. nih.gov The goal is to develop methods that can detect and quantify even small amounts of an undesired stereoisomer in the presence of a large excess of the main isomer. mdpi.com The validation of these analytical methods according to regulatory guidelines is necessary to ensure their accuracy, precision, and robustness. db-thueringen.de

Chiral Separation Techniques for this compound Isomers

The separation of stereoisomers is a significant challenge in pharmaceutical analysis. Various chiral separation techniques have been developed to resolve enantiomers and diastereomers. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.comnih.gov The use of chiral stationary phases (CSPs) is the most common approach for the direct separation of enantiomers. nih.govresearchgate.net CSPs are designed with a chiral selector immobilized on a solid support, which allows for differential interaction with the enantiomers of a racemic compound, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high enantioselectivity. mdpi.comchromatographyonline.com Other types of CSPs include Pirkle-type, cyclodextrin-based, and macrocyclic antibiotic-based phases. researchgate.netnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation. mdpi.com For complex mixtures, coupling achiral and chiral columns can sometimes simplify the isolation of pure enantiomers. americanpharmaceuticalreview.com

Table 2: Common Types of Chiral Stationary Phases for HPLC

CSP Type Description
Polysaccharide-based Derivatives of cellulose and amylose coated or immobilized on a silica (B1680970) support. chromatographyonline.com
Pirkle-type Based on a chiral molecule that forms diastereomeric complexes with the analyte enantiomers. researchgate.net
Cyclodextrin-based Utilizes cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior. mdpi.com

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the enantiomeric separation of chiral drugs. nih.govresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.govnih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field. mdpi.com

For chiral separations, a chiral selector is typically added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules. researchgate.net The choice of the type and concentration of the chiral selector, as well as the pH and composition of the background electrolyte, are crucial parameters for optimizing the separation. bio-rad.com

When it is necessary to obtain pure enantiomers on a larger scale, for instance for further characterization or toxicological studies, preparative chiral chromatography is employed. mdpi.com This technique is an extension of analytical chiral HPLC, but with the goal of isolating and collecting the separated isomers rather than just quantifying them. chiraltech.com

Preparative chiral chromatography often utilizes larger columns and higher flow rates to process larger quantities of material. mdpi.com Both HPLC and supercritical fluid chromatography (SFC) can be used in the preparative mode for chiral separations. mdpi.com The development of a preparative method involves optimizing the loading capacity and throughput to make the process efficient and cost-effective. mdpi.com The isolated pure isomers can then be used for various downstream applications. google.com

Metabolic Pathways and Biotransformation of Epi Carboxy Quinapril Non Human & in Vitro Focus

Enzymatic Mechanisms of epi-Carboxy quinapril (B1585795) Formation from Precursors

There is no information available in the scientific literature regarding the enzymatic mechanisms for the formation of a metabolite identified as "epi-Carboxy quinapril" from its precursors. The principal metabolic conversion of quinapril is a hydrolysis reaction.

Quinapril, a prodrug, is rapidly and extensively metabolized to its pharmacologically active diacid metabolite, quinaprilat (B1678679). This biotransformation is a de-esterification process, where the ethyl ester group of quinapril is hydrolyzed to a carboxylic acid group, forming quinaprilat. This reaction is primarily catalyzed by esterase enzymes.

In addition to the formation of quinaprilat, two minor, inactive metabolites have been identified, which are formed through the dehydration and subsequent O-deethylation of quinapril. These metabolites are referred to as PD109488 and PD113413.

Table 1: Major Metabolic Reactions of Quinapril

PrecursorReactionPrimary MetaboliteMinor Metabolites
QuinaprilDe-esterification (Hydrolysis)QuinaprilatPD109488, PD113413

Identification of Specific Enzymes Involved in this compound Biotransformation in Non-Human Systems

Specific enzymes involved in the biotransformation of a compound named "this compound" have not been identified in non-human systems, as this metabolite is not described in the available literature.

The de-esterification of quinapril to quinaprilat is known to be mediated by carboxylesterases. While the specific carboxylesterase isozymes have not been definitively identified across all non-human species, these enzymes are abundantly present in the liver, which is the primary site of this conversion. Studies in animal models, including rats, dogs, and monkeys, have confirmed that the liver is the main organ responsible for the hydrolysis of quinapril. nih.gov

In Vitro Metabolism Studies of this compound Using Subcellular Fractions and Isolated Enzymes

No in vitro metabolism studies specifically investigating "this compound" using subcellular fractions (such as liver microsomes or S9 fractions) or isolated enzymes could be found in the scientific literature.

However, in vitro systems have been utilized to study the metabolism of quinapril. Studies using rat liver microsomes would be a common approach to investigate the enzymatic reactions involved in the metabolism of xenobiotics. For quinapril, such studies would confirm that the primary metabolic step is the hydrolysis of the ester linkage to form quinaprilat. These in vitro models are crucial for understanding the fundamental metabolic pathways of a drug candidate before proceeding to in vivo studies.

Comparative Metabolic Profiling of this compound Across Different Species (Non-Human)

A comparative metabolic profile of "this compound" across different non-human species is not available, as this compound has not been identified as a metabolite of quinapril in published studies.

Comparative metabolic studies of quinapril itself have been conducted in various animal species, including rats, dogs, and monkeys. nih.gov These studies consistently show that the major metabolic pathway across these species is the conversion of quinapril to quinaprilat. nih.gov While there can be species-specific differences in the rate and extent of metabolism of drugs, the fundamental biotransformation of quinapril to quinaprilat appears to be a common pathway in the non-human species studied. nih.gov The formation of the minor metabolites, PD109488 and PD113413, has also been noted. drugbank.com

Degradation Pathways and Stability Studies of Epi Carboxy Quinapril

Forced Degradation Studies of epi-Carboxy quinapril (B1585795) under Controlled Stress Conditions (e.g., pH, Light, Oxidation)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Quinapril hydrochloride has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net

Quinapril shows significant degradation in the solid state, a process that is accelerated by the presence of humidity, elevated temperatures, and certain pharmaceutical excipients. researchgate.netafricaresearchconnects.com In aqueous solutions, its stability is highly dependent on pH. nih.gov The rate of degradation into its two main degradants, quinaprilat (B1678679) and quinapril diketopiperazine, is pH-dependent, with maximum stability observed in the narrow pH range of 5.5 to 6.5. nih.gov

Studies have shown that quinapril degrades under acidic, basic, and thermal stress conditions. nih.govresearchgate.net The degradation is particularly rapid under alkaline hydrolysis. oup.com Conversely, the compound has been found to be relatively stable under oxidative (using 30% hydrogen peroxide) and photolytic stress. nih.govresearchgate.netoup.com In one study, a specific brand of quinapril hydrochloride showed no degradation in 0.1 N NaOH and 0.1 N HCl or when exposed to UV light (320 nm) for 30 minutes, which may reflect the influence of specific formulations or stabilizing agents. researchgate.net Amorphous quinapril hydrochloride is noted to be particularly unstable, readily converting to the diketopiperazine impurity at 80°C. nih.gov

The table below summarizes the outcomes of forced degradation studies on quinapril under various stress conditions.

Table 1: Summary of Forced Degradation Studies on Quinapril

Stress Condition Parameters Observation References
Acidic Hydrolysis 0.1 M HCl Significant degradation nih.govresearchgate.netoup.com
Alkaline Hydrolysis 0.1 M NaOH Significant degradation, formation of quinaprilat nih.govresearchgate.netoup.com
Neutral Hydrolysis Water Degradation observed researchgate.netoup.com
Oxidation 30% H₂O₂ Stable; no significant degradation nih.govresearchgate.netoup.com
Photolysis UV light (254 nm / 320 nm) Stable; no significant degradation researchgate.netresearchgate.netoup.com
Thermal (Dry) 80°C / 373 K Significant degradation, formation of DKP nih.govresearchgate.netptfarm.pl

| Thermal (Wet) | High Temperature & Humidity | Significant degradation | africaresearchconnects.comingentaconnect.comresearchgate.net |


Identification and Characterization of epi-Carboxy quinapril Degradation Products

The degradation of quinapril primarily yields two major products: quinaprilat and quinapril diketopiperazine (DKP). researchgate.net These products are formed through distinct chemical pathways and have been identified and characterized using advanced analytical techniques, most notably high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govresearchgate.netafricaresearchconnects.com

Quinaprilat (Diacid Impurity) : This compound is the active metabolite of quinapril and is formed via the hydrolysis of the side-chain ethyl ester group. researchgate.netnih.gov It is listed as a related substance in the European Pharmacopeia. researchgate.net Its formation is a primary degradation pathway in aqueous and especially alkaline environments. oup.com

Quinapril Diketopiperazine (DKP) : This product results from an intramolecular cyclization reaction. researchgate.netnih.gov The formation of this DKP impurity is a significant stability concern for many ACE inhibitors, including quinapril, particularly during manufacturing, drying, and storage at elevated temperatures. nih.govsphinxsai.com

Other minor metabolites have also been identified, such as PD109488, which is formed through dehydration, and PD113413, a subsequent product of O-deethylation. drugbank.com The table below details the primary degradation products of quinapril.

Table 2: Identified Degradation Products of Quinapril

Degradation Product Formation Pathway Analytical Method for Identification References
Quinaprilat Hydrolysis of ethyl ester UPLC-MS/MS, HPLC researchgate.netnih.govresearchgate.net
Quinapril Diketopiperazine (DKP) Intramolecular Cyclization UPLC-MS/MS, HPLC researchgate.netnih.govnih.gov
PD109488 Dehydration Inferred from metabolism studies drugbank.com

| PD113413 | O-deethylation of PD109488 | Inferred from metabolism studies | drugbank.com |


Elucidation of Degradation Mechanisms for this compound

The structural transformation of quinapril, and by extension its related compounds like this compound, is governed by two principal degradation mechanisms: hydrolysis and intramolecular cyclization. researchgate.netingentaconnect.comgoogle.com

Hydrolysis: This mechanism involves the cleavage of the ethyl ester bond in the quinapril molecule, a reaction catalyzed by water, acid, or base. This process yields quinaprilat, the dicarboxylic acid metabolite. nih.gov The rate of hydrolysis is significantly influenced by pH, with the reaction being accelerated in alkaline conditions where the hydroxide (B78521) ion acts as a potent nucleophile. oup.com This pathway is a major cause of degradation in aqueous solutions and formulations. researchgate.net

Intramolecular Cyclization: This pathway involves an internal nucleophilic attack by the secondary amine of the alanine (B10760859) moiety on the amide carbonyl group. nih.gov This reaction results in the formation of a stable six-membered ring structure known as a diketopiperazine (DKP), with the concurrent elimination of a water molecule. ingentaconnect.com This process is particularly prominent under thermal stress and in the solid state, especially in the absence of humidity. nih.govptfarm.pl In solution, the rate of cyclization can be accelerated by an increase in pH, which favors the formation of the quinapril zwitterion, a more reactive intermediate for cyclization. googleapis.com Studies on amorphous quinapril hydrochloride have shown that it readily converts to the DKP impurity upon heating. nih.gov

Stability Assessment of this compound in Various Research Matrices

The stability of quinapril has been evaluated in various matrices, from simple solutions to complex pharmaceutical formulations, to ensure its efficacy and safety. Given that this compound is an epimer of the primary hydrolytic degradant, these studies are directly relevant to its stability profile.

Aqueous Solutions and Buffers: Quinapril is inherently unstable in aqueous solutions, which presents a significant challenge for developing liquid dosage forms. nih.gov Its stability is pH-dependent, with optimal stability found between pH 5.5 and 6.5. nih.gov Solution stability studies in various buffers (0.1N HCl, and phosphate (B84403) buffers at pH 4.5, 6.8, and 7.5) confirmed that the formation of DKP and diacid impurities varies significantly with pH. ijpsonline.com

Pharmaceutical Formulations: In solid dosage forms, the presence of excipients can have a profound impact on stability. Basic excipients, such as magnesium stearate, have been shown to accelerate the degradation of quinapril hydrochloride, whereas acidic excipients result in lower degradation rates. researchgate.netebi.ac.uk To counteract this, stabilizers like magnesium carbonate and magnesium oxide are often included in tablet formulations to protect the active ingredient from cyclization and hydrolysis. sphinxsai.comgoogle.com

For liquid formulations, such as extemporaneously prepared pediatric suspensions, stability can be achieved for a limited period under controlled conditions. By using appropriate buffer systems to maintain the pH within the optimal 5.5-6.5 range and storing at refrigerated temperatures (5°C), quinapril levels can be maintained at over 90% of the initial concentration for at least six weeks. nih.gov

The physical form of the drug is also critical. Amorphous quinapril hydrochloride is less stable than its crystalline forms and is highly susceptible to degradation, especially at elevated temperatures. nih.gov

Table 3: Stability of Quinapril in Various Matrices

Matrix Storage Conditions Key Findings References
Aqueous Solution Varying pH Inherently unstable; optimal stability at pH 5.5-6.5. nih.gov
Pediatric Formulation Buffered to pH 5.5-6.5, stored at 5°C for 6 weeks Remained >90% intact; major degradants within acceptable limits. nih.gov
Solid State (with excipients) 318 K with 0% and 76.4% RH Stability is dependent on the pH of the excipient; basic excipients accelerate degradation. researchgate.netebi.ac.uk
Solid State (amorphous) 40°C / 0% RH Unstable; readily degrades. The presence of silicates can modulate degradation pathways. nih.govnih.gov

| Solid State (crystalline solvate) | Heated to 80°C | More stable than amorphous form. Salt formation with tris(hydroxymethyl)amino methane (B114726) significantly enhances stability. | nih.govnih.gov |


Advanced Analytical Methodologies for Epi Carboxy Quinapril Quantification and Characterization

Chromatographic Techniques for epi-Carboxy quinapril (B1585795) (e.g., HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of epi-Carboxy quinapril. Their suitability stems from the compound's non-volatile and polar nature, making it incompatible with standard Gas Chromatography (GC) without derivatization. UPLC offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times, which are crucial when resolving closely eluting stereoisomers.

Reversed-phase chromatography is commonly utilized for the general analysis of quinapril-related compounds. A typical method involves a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run under gradient elution to achieve optimal separation from other related substances.

The development of a robust quantitative method for this compound requires careful optimization of chromatographic conditions to ensure selectivity, efficiency, and peak symmetry. Key parameters include the selection of the stationary phase, mobile phase pH, organic modifier, and column temperature. The acidic nature of this compound (due to two carboxylic acid groups) means that a low-pH mobile phase (pH 2.5-3.5) is often used to suppress the ionization of the carboxyl groups, leading to better peak shape and retention on reversed-phase columns.

Once developed, the method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. Validation encompasses several key performance characteristics, as detailed in the table below, which summarizes typical results for a UPLC-UV method for quantifying this compound as a process-related impurity.

Table 1: Summary of Method Validation Parameters for this compound by UPLC-UV
Validation ParameterDescriptionTypical Acceptance Criteria / Findings
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a concentration range of 0.05 µg/mL to 10 µg/mL.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (intra-day).Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) The precision within a laboratory over different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.~0.015 µg/mL (Based on a signal-to-noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.~0.05 µg/mL (Based on a signal-to-noise ratio of 10:1).
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.995; Baseline resolution (Rs > 2.0) from quinaprilat (B1678679) and other impurities.

The fundamental challenge in analyzing this compound is its separation from its diastereomer, quinaprilat. As diastereomers, they possess different physical properties and can be separated on achiral stationary phases, but achieving baseline resolution often requires specialized chiral chromatography for unambiguous confirmation and quantification.

Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are highly effective for this separation. The selection of the mobile phase is critical; normal-phase (e.g., hexane/ethanol) or polar organic modes are commonly employed. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution by controlling the ionization state of the analytes.

Table 2: Representative Chiral HPLC Conditions for Resolving this compound and Quinaprilat
ParameterCondition
Chromatographic System Chiral HPLC System
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Ethanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 215 nm
Typical Result Baseline separation with a resolution factor (Rs) > 2.5 between the quinaprilat and this compound peaks.

Mass Spectrometry-Based Approaches for this compound (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the analysis of this compound. High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of the molecule and its fragments, providing definitive structural confirmation. For quantitative purposes, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Under positive electrospray ionization (ESI+), this compound (C₂₃H₂₆N₂O₅, monoisotopic mass 410.1842 Da) readily forms a protonated molecule [M+H]⁺ at m/z 411.1914. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, this precursor ion fragments in a predictable manner, which is essential for structural elucidation.

The fragmentation pattern is identical to that of its isomer, quinaprilat, as mass spectrometry does not distinguish between stereoisomers. The primary fragmentation occurs at the amide bond linking the pentanoic acid side chain to the tetrahydroisoquinoline core.

Primary Fragmentation: The most abundant product ion is typically observed at m/z 234.10 . This corresponds to the stable bicyclic pyrazino[1,2-b]isoquinoline-dione moiety, formed after the cleavage and loss of the (2R)-2-aminopentanoic acid portion as a neutral species.

Secondary Fragments: Other less intense product ions can be observed, such as m/z 178.07, which results from further fragmentation of the m/z 234.10 ion.

Confirmation of these exact masses using HRMS provides unambiguous evidence of the compound's elemental composition, distinguishing it from other potential impurities with the same nominal mass.

For quantifying trace levels of this compound in complex research matrices (e.g., in vitro metabolism study samples), LC-MS/MS in MRM mode is the method of choice. This technique enhances selectivity by monitoring a specific transition from a precursor ion to a product ion. By combining the chromatographic retention time with a unique mass transition, interferences from the matrix are minimized.

The method involves selecting the precursor ion ([M+H]⁺ at m/z 411.2) and one or more of its characteristic product ions. The transition from m/z 411.2 to m/z 234.1 is the most common choice for quantification due to its high intensity and specificity. A secondary transition can be used for confirmation.

Table 3: Typical LC-MS/MS MRM Parameters for this compound Analysis
ParameterValue / Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 411.2
Product Ion (Quantifier) m/z 234.1
Product Ion (Qualifier) m/z 178.1
MRM Transition (Quantification) 411.2 → 234.1
Collision Energy (CE) Optimized for the 411.2 → 234.1 transition (e.g., 20-25 eV)
Dwell Time 50-100 ms

Spectroscopic Methods for this compound (e.g., UV-Vis, IR, CD)

While chromatography and mass spectrometry are primary tools for separation and quantification, various spectroscopic techniques provide complementary structural information.

UV-Vis Spectroscopy: The this compound molecule contains chromophores, primarily the tetrahydroisoquinoline aromatic ring system. It exhibits characteristic ultraviolet (UV) absorption, which is useful for detection following HPLC separation. A typical UV-Vis spectrum in a polar solvent like methanol shows a primary absorption maximum (λₘₐₓ) around 210-215 nm, corresponding to the π→π* transitions of the aromatic system. This property is exploited for UV-based detection in HPLC.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for:

O-H stretch: A broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid groups.

C=O stretch: Strong, distinct bands between 1650-1760 cm⁻¹. This region would contain overlapping signals from the two diketopiperazine amide carbonyls, the carboxylic acid carbonyl, and the ester carbonyl (if analyzing the prodrug).

N-H stretch: A moderate band around 3300-3400 cm⁻¹ from the secondary amine.

C-H stretch: Bands for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H bonds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating stereochemistry. Since this compound and quinaprilat are diastereomers, they will exhibit distinct CD spectra. This technique measures the differential absorption of left- and right-circularly polarized light. The shape of the spectrum and the sign of the Cotton effects (positive or negative peaks) are unique to a specific stereoisomer's three-dimensional structure. Therefore, CD can be used as an orthogonal technique to chiral chromatography to confirm the identity and stereochemical purity of an isolated sample of this compound.

Electrochemical and Capillary Electrophoresis Methods for this compound

The quantification and characterization of pharmaceuticals and their related compounds, such as impurities, are critical for ensuring drug quality and safety. For the angiotensin-converting enzyme (ACE) inhibitor quinapril and its impurities, including this compound, advanced analytical techniques like electrochemical methods and capillary electrophoresis offer sensitive and efficient means of analysis. ontosight.ainih.govnih.gov this compound is recognized as a significant impurity in quinapril hydrochloride, referred to as Quinapril Hydrochloride Impurity G. ontosight.aincats.io Another related impurity is Quinapril EP Impurity H, also known as epi-carboxy epi-ethoxycarbonyl quinapril. nih.gov

Electrochemical Methods for Analysis

Electrochemical techniques provide a sensitive and often simpler alternative to chromatographic methods for the determination of electroactive compounds like quinapril and its derivatives. nih.govscispace.com

Square-Wave Voltammetry (SWV)

A notable electrochemical method developed for quinapril analysis is square-wave voltammetry (SWV) at a hanging mercury drop electrode (HMDE). nih.govwindows.net This method has been validated for its sensitivity, linearity, precision, and accuracy in the analysis of quinapril in pharmaceutical formulations. nih.govwindows.net

Principle: The method is based on the electrochemical reduction of quinapril at the mercury electrode. windows.net

Optimal Conditions: The best results were achieved using a Britton-Robinson buffer at a pH of 10.0. nih.govwindows.net In acidic conditions, no reduction peak was observed, but a well-defined cathodic peak appeared in the pH range of 6.0 to 11.0, with the peak current increasing with pH. nih.gov

Performance: A well-defined peak current was observed at approximately -1100 mV versus an Ag/AgCl reference electrode. nih.govwindows.net The method demonstrated linearity over a concentration range of 0.50–8.68 µg/mL. nih.govwindows.net

The following table summarizes the key parameters and findings of the SWV method for quinapril analysis:

ParameterValue/FindingReference
Technique Square-Wave Voltammetry (SWV) nih.govwindows.net
Electrode Hanging Mercury Drop Electrode (HMDE) nih.govwindows.net
Supporting Electrolyte Britton-Robinson buffer nih.govwindows.net
Optimal pH 10.0 nih.govwindows.net
Potential -1100 mV (vs. Ag/AgCl) nih.govwindows.net
Linear Range 0.50–8.68 µg/mL nih.govwindows.net
Limit of Detection (LOD) 0.22 µg/mL nih.govwindows.net
Limit of Quantification (LOQ) 0.50 µg/mL nih.govwindows.net
Precision (Intra-day & Inter-day) 0.81–4.32% (RSD) nih.govwindows.net

This validated SWV method is successfully applied for the determination of quinapril in tablet dosage forms, demonstrating its suitability for quality control analysis. nih.govwindows.net

Capillary Electrophoresis (CE) Methods

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, short analysis time, and low consumption of samples and reagents. escholarship.org It has been effectively employed for the analysis of ACE inhibitors, including quinapril and its related substances. nih.gov

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for the separation of ionized analytes. A CZE method was optimized for the simultaneous determination of quinapril and its active metabolite, quinaprilat. ontosight.ai

Separation Principle: The separation occurs in a fused-silica capillary based on the different electrophoretic mobilities of the analytes in an electric field. ontosight.ai

Optimized Conditions: A running electrolyte consisting of a 60 mM borate (B1201080) buffer at pH 9.5 was found to be optimal. ontosight.ai

Performance: This method allows for the separation of quinapril and quinaprilat in under 5 minutes. ontosight.ai The detection limits were found to be 75 ng/mL for quinapril and 95 ng/mL for quinaprilat, making the method suitable for analyzing these compounds in biological samples like urine after a solid-phase extraction step. ontosight.ai

CE Coupled with Electrochemiluminescence (ECL) Detection

To enhance sensitivity, CE can be coupled with advanced detection systems like electrochemiluminescence (ECL). A novel ECL sensor was developed for the simultaneous determination of quinapril hydrochloride and its metabolite, quinaprilat hydrochloride, in human plasma. nih.gov

Enhanced Detection: The ECL sensor dramatically increased the signal intensities for both quinapril and quinaprilat. nih.gov

Running Buffer: The optimal running buffer contained 14 mmol/L phosphate at pH 8.0 and 20% n-propyl alcohol. nih.gov

High Sensitivity: This method achieved very low detection limits of 3.6 ng/mL for quinapril and 3.9 ng/mL for quinaprilat. nih.gov

The research findings for these CE methods are detailed in the table below:

ParameterCZE MethodCE-ECL MethodReference
Technique Capillary Zone Electrophoresis (CZE)Capillary Electrophoresis with Electrochemiluminescence (CE-ECL) ontosight.ai, nih.gov
Analytes Quinapril, QuinaprilatQuinapril HCl, Quinaprilat HCl ontosight.ai, nih.gov
Matrix Pharmaceuticals, UrineHuman Plasma ontosight.ai, nih.gov
Running Buffer 60 mM Borate Buffer (pH 9.5)14 mmol/L Phosphate (pH 8.0) with 20% n-propyl alcohol ontosight.ai, nih.gov
Separation Time < 5 minutesNot specified ontosight.ai
Linear Range Not specified0.007–8.0 µg/mL (Quinapril), 0.009–8.3 µg/mL (Quinaprilat) nih.gov
Limit of Detection (LOD) 75 ng/mL (Quinapril), 95 ng/mL (Quinaprilat)3.6 ng/mL (Quinapril), 3.9 ng/mL (Quinaprilat) ontosight.ai, nih.gov

These CE methods demonstrate the versatility and high separation power of the technique for the analysis of quinapril and its related compounds, making them suitable for impurity profiling and pharmacokinetic studies. ontosight.ainih.gov The ability to separate structurally similar substances is crucial for accurately quantifying impurities like this compound. nih.gov

Molecular Interactions and Mechanistic Insights of Epi Carboxy Quinapril in Vitro Focus

Molecular Docking and Simulation Studies of epi-Carboxy quinapril (B1585795) with Target Proteins

Molecular docking studies are instrumental in understanding the interactions between a ligand and its target protein at a molecular level. mdpi.com Such studies have been performed for various ACE inhibitors, including quinapril, to elucidate their binding modes within the ACE active site. ekb.egfrontiersin.org These studies reveal key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity. frontiersin.org

For epi-Carboxy quinapril, specific molecular docking studies are not present in the reviewed literature. However, based on studies of similar compounds, it can be hypothesized that its carboxyl groups would interact with key residues in the ACE active site, similar to other dicarboxylate-containing ACE inhibitors. researchgate.net The stereochemistry of this compound would be a critical factor in determining the precise geometry and strength of these interactions.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies of ACE inhibitors have been crucial in the development of potent and selective drugs. acs.org These studies have established that the presence of a C-terminal carboxyl group and another carboxyl group in the side chain (as seen in dicarboxylate inhibitors) is important for high potency. researchgate.net

The stereochemistry at the different chiral centers of the molecule significantly influences the inhibitory activity. As "epi-" denotes a difference in stereochemistry at one of the chiral centers compared to the parent compound, SAR studies would be essential to understand how this specific configuration in this compound affects its ACE inhibitory activity relative to quinaprilat (B1678679) and other analogs. Research on quinapril and its analogs has contributed to understanding these relationships. acs.org

Cell-Based Assays Investigating Intracellular Pathways Modulated by this compound (Non-Human Cell Lines)

Cell-based assays are valuable tools for investigating the effects of compounds on cellular processes. eurofins.comredoxis.senih.govpharmalegacy.comsvarlifescience.com In the context of ACE inhibitors, such assays could be used to study the downstream effects of ACE inhibition, such as changes in signaling pathways regulated by angiotensin II.

There is no specific information available from the search results regarding cell-based assays conducted with this compound on non-human cell lines. However, studies on other ACE inhibitors using various cell lines have helped to elucidate their mechanisms beyond simple enzyme inhibition, including effects on cell proliferation and other cellular functions. nps.org.au Future research employing such assays would be necessary to characterize the cellular effects of this compound.

Preclinical and in Vivo Studies of Epi Carboxy Quinapril in Non Human Models

Comparative Pharmacodynamics of epi-Carboxy quinapril (B1585795) and Related Compounds in Animal Models (Focus on Biochemical Mechanisms, not Therapeutic Outcomes)

There are no published studies comparing the pharmacodynamics or biochemical mechanisms of epi-Carboxy quinapril to quinapril, quinaprilat (B1678679), or other related ACE inhibitors in animal models. The pharmacodynamic activity of quinapril is attributed to the inhibition of ACE by its active metabolite, quinaprilat. drugs.comnih.govpfizer.com

Long-Term Exposure Studies of this compound in Non-Human Mammalian Systems (Focus on Metabolic Fate and Accumulation, not Toxicity)

Information regarding the metabolic fate and potential for accumulation of this compound following long-term exposure in non-human mammalian systems is not available in the current body of scientific literature.

Computational Chemistry and Theoretical Studies of Epi Carboxy Quinapril

Quantum Chemical Calculations for Electronic Structure and Reactivity of epi-Carboxy quinapril (B1585795)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and intrinsic reactivity of a molecule. ekb.egua.ptictp.it These methods can determine the distribution of electrons and predict sites susceptible to chemical reactions. For a molecule like epi-Carboxy quinapril, this analysis is key to understanding its stability and interaction potential.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. physchemres.org A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. ekb.eg These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions, such as hydrogen bonding with biological targets like the ACE enzyme. physchemres.orgnih.gov

For this compound, DFT calculations would be essential to determine how its unique stereochemistry at the carboxyl-bearing carbon of the tetrahydroisoquinoline ring system alters its electronic properties compared to quinaprilat (B1678679). These subtle differences could significantly impact its binding affinity and reactivity.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents typical parameters that would be calculated for this compound in a dedicated theoretical study, using its active metabolite quinaprilat as a conceptual model.

ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical stability and reactivity.
Dipole Moment (μ) Measure of the overall polarity of the moleculeInfluences solubility and binding interactions.
Electronegativity (χ) Tendency to attract electronsRelates to the overall chemical potential.
Chemical Hardness (η) Resistance to change in electron distributionDerived from the HOMO-LUMO gap.

Molecular Dynamics Simulations of this compound in Solution and Simulated Biological Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.comresearchgate.netsioc-journal.cn This method allows researchers to observe the dynamic behavior of a compound like this compound in various environments, such as in an aqueous solution or when interacting with a biological macromolecule like the ACE enzyme. researchgate.netplos.orgelifesciences.org

In an aqueous solution, MD simulations can predict the conformational preferences of this compound, revealing which three-dimensional shapes it is most likely to adopt. This is particularly important for understanding the rotational isomerism around the amide bond, a known characteristic of quinapril and quinaprilat that can lead to multiple conformers. researchgate.net The simulations also provide insights into the molecule's hydration shell and how it interacts with surrounding water molecules. arxiv.org

When simulating the compound in a biological environment, such as the active site of the ACE enzyme, MD can provide a detailed picture of the binding process. researchgate.net It can confirm the stability of the drug-receptor complex and identify the key amino acid residues involved in the interaction. For this compound, MD simulations would be critical to assess whether its specific stereochemistry allows it to form a stable and effective complex within the ACE binding pocket, similar to the active metabolite quinaprilat. By comparing the binding dynamics and interaction energies, one could predict whether this compound is likely to be an active inhibitor, a weak inhibitor, or inactive.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Drug-Protein Complex

ParameterSetting / EnsemblePurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for atoms and bonds.
Solvent Model Explicit (e.g., TIP3P water)Simulates the aqueous biological environment.
System Neutralization Addition of counter-ions (e.g., Na+, Cl-)Mimics physiological ionic strength.
Ensemble NPT (Isothermal-Isobaric)Maintains constant particle number, pressure, and temperature.
Simulation Time Nanoseconds (ns) to Microseconds (µs)Duration needed to observe relevant biological motions.
Analysis Metrics RMSD, RMSF, Hydrogen Bonds, Binding Free EnergyQuantifies stability, flexibility, and strength of interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized analogues and for optimizing lead compounds. rsc.orgresearchgate.netshd-pub.org.rs

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., LogP). researchgate.net Statistical methods are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC₅₀ for ACE inhibition).

For this compound, a specific QSAR model would require a dataset of its structural analogues and their corresponding ACE inhibitory activities. While such a specific study is not publicly available, numerous QSAR models have been developed for general classes of ACE inhibitors. nih.govshd-pub.org.rs These studies consistently show that activity is dependent on specific steric and electronic features that allow for optimal interaction with the ACE active site, particularly the zinc ion and the S1 and S2 binding pockets. A QSAR model for this compound analogues would similarly identify the key structural features required for activity within that specific chemical series.

Table 3: Representative Descriptor Classes used in QSAR Models for ACE Inhibitors

Descriptor ClassExample DescriptorsRelevance to ACE Inhibition
Electronic Partial atomic charges, Dipole momentGoverns interactions with the zinc cofactor and polar residues.
Steric / Topological Molecular weight, Molar refractivity, Kappa shape indicesDefines the size and shape for fitting into the enzyme's active site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences interactions with nonpolar residues in the binding pockets.
Thermodynamic Heat of formation, Hydration energyRelates to the stability of the compound and its interactions in solution.

Prediction of Metabolic Soft Spots and Degradation Pathways for this compound

Predicting the metabolic fate of a drug candidate is a critical step in development. Computational tools can identify "metabolic soft spots," which are chemically labile sites in a molecule that are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govresearchgate.netsemanticscholar.org Expert systems and rule-based software like MetaSite, META, and Zeneth are widely used for this purpose. nih.govresearchgate.netcapes.gov.br

Quinapril itself is a prodrug that is metabolically activated via hydrolysis of its ethyl ester to form the active diacid metabolite, quinaprilat. nih.govnih.govnih.gov Another known metabolic pathway for quinapril is intramolecular cyclization to form a diketopiperazine derivative, which is an inactive metabolite. nih.govresearchgate.net

For this compound, these computational tools could be used to predict its likely degradation pathways. The primary points of metabolic attack would be assessed based on the reactivity of its functional groups, including the amide, carboxylic acid, and amine moieties. bartleby.com The analysis would predict the likelihood of hydrolysis, oxidation, or conjugation reactions. This is crucial for determining whether this compound is metabolically stable, is converted into other compounds, or follows degradation pathways different from those of quinapril and quinaprilat. Such information is vital for understanding its potential persistence and role as an impurity in pharmaceutical formulations.

Table 4: Known and Computationally Predicted Metabolic Pathways for Quinapril-related Compounds

CompoundMetabolic ReactionResulting MetaboliteMethod of Prediction / Identification
QuinaprilEster HydrolysisQuinaprilat (active metabolite)Experimental & Computational nih.govnih.gov
QuinaprilIntramolecular CyclizationQuinapril Diketopiperazine (inactive)Experimental & Computational nih.govresearchgate.net
This compoundPredicted HydrolysisNot applicable (already a diacid)In silico prediction
This compoundPredicted OxidationHydroxylated derivativesIn silico prediction (e.g., via MetaSite)
This compoundPredicted ConjugationGlucuronide derivativesIn silico prediction

Future Research Directions and Unanswered Questions for Epi Carboxy Quinapril

Development of Novel Synthetic Routes and Derivatization Strategies

The stereospecific synthesis of epi-Carboxy quinapril (B1585795) remains a critical area for future investigation. Current synthetic methods for quinapril are designed to maximize the yield of the desired (S,S,S) diastereomer, often leading to the formation of other stereoisomers, including epi-Carboxy quinapril, as impurities. Future research will likely focus on developing highly stereoselective synthetic pathways to produce this compound in a controlled manner. This would not only facilitate its toxicological evaluation but also its use as a certified reference standard.

Furthermore, the development of novel derivatization strategies is crucial for enhancing the separation and detection of this compound from its parent compound and other related substances. Chiral derivatizing agents that react specifically with the carboxylic acid or secondary amine functionalities of the molecule could be employed to create diastereomeric derivatives with distinct chromatographic properties. This would enable more accurate quantification, particularly at trace levels.

Exploration of Advanced Analytical Techniques for Trace Level Detection and Characterization

Ensuring the minimal presence of impurities like this compound in pharmaceutical products is paramount. Future research will focus on the development and validation of highly sensitive and specific analytical methods for its trace-level detection and characterization. While High-Performance Liquid Chromatography (HPLC) is a standard technique, advancements in this area are expected to play a significant role.

The exploration of advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), will likely be a key focus. These methods offer superior resolution, sensitivity, and specificity, enabling the detection and quantification of this compound at very low concentrations. Additionally, the use of chiral stationary phases in HPLC and Supercritical Fluid Chromatography (SFC) will be further investigated to achieve optimal separation of quinapril's stereoisomers.

Deeper Elucidation of Stereoselective Biotransformation Pathways

Quinapril is a prodrug that is hydrolyzed in the body to its active metabolite, quinaprilat (B1678679). The metabolic fate of this compound, however, is not as well understood. Future research will aim to elucidate the stereoselective biotransformation pathways of quinapril, with a specific focus on the potential formation of this compound in vivo.

Investigating the enzymatic processes, such as the role of specific esterases, in the hydrolysis of different quinapril stereoisomers will be crucial. Understanding whether this compound can be formed from the administered drug and how it is subsequently metabolized and eliminated from the body is essential for a complete safety assessment.

Investigation of Undiscovered Molecular Interaction Targets and Pathways

The pharmacological activity of ACE inhibitors is primarily attributed to their interaction with the angiotensin-converting enzyme. However, the potential for off-target interactions, particularly for stereoisomeric impurities, remains an area of active investigation. Future research will explore the molecular interaction targets and pathways of this compound beyond its potential interaction with ACE.

Molecular docking studies can be employed to predict the binding affinity of this compound to ACE and other potential biological targets. These in silico approaches, combined with in vitro binding assays, can help to identify any undiscovered molecular interactions that could contribute to either therapeutic or adverse effects. Understanding these interactions is critical for a comprehensive risk assessment of this impurity.

Potential Applications of this compound as a Research Tool or Reference Standard

The availability of pure this compound is fundamental for its use as a reference standard in the quality control of quinapril drug products. Its role as a well-characterized impurity standard is essential for the validation of analytical methods and for ensuring the consistency and quality of manufactured batches.

Q & A

Q. How can researchers reconcile conflicting evidence on this compound’s efficacy in diabetic nephropathy?

  • Methodological Answer : Conduct a systematic review with meta-analysis, stratifying by study design (RCT vs. observational), patient demographics, and endpoints (e.g., albuminuria reduction). Use GRADE criteria to evaluate evidence quality. Address confounding factors like concurrent ACEi/ARB use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.